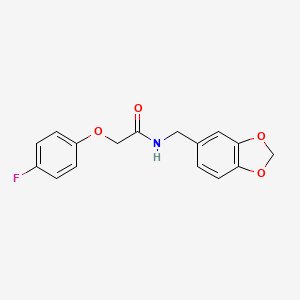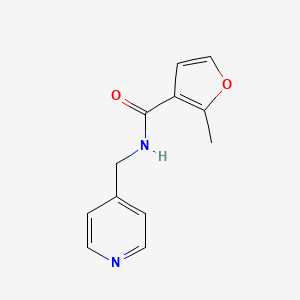![molecular formula C12H11ClO2 B5788046 [5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the dose and the route of administration. In animal studies, it has been found to reduce inflammation, pain, and fever, and to improve cognitive function. It has also been shown to have insecticidal and fungicidal activities, and to exhibit anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol for lab experiments is its relatively low toxicity, which allows for its use in various in vitro and in vivo assays. It is also readily available and can be synthesized in large quantities. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research on [5-(5-chloro-2-methylphenyl)-2-furyl]methanol. One direction is to further elucidate its mechanism of action and its molecular targets, which may lead to the discovery of new drug candidates for the treatment of various diseases. Another direction is to explore its potential applications in agriculture, such as the development of new pesticides or plant growth regulators. Finally, it may also be used as a building block for the synthesis of new functional materials with unique properties.
Synthesemethoden
The synthesis of [5-(5-chloro-2-methylphenyl)-2-furyl]methanol can be achieved through several methods, including the reaction of 5-chloro-2-methylbenzaldehyde with furfural in the presence of a catalyst, or the reaction of 5-chloro-2-methylbenzaldehyde with furan in the presence of a reducing agent. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst or reducing agent used.
Wissenschaftliche Forschungsanwendungen
[5-(5-chloro-2-methylphenyl)-2-furyl]methanol has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In agriculture, it has been found to have insecticidal and fungicidal activities, and can be used as a pesticide. In materials science, it can be used as a building block for the synthesis of functional materials, such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
[5-(5-chloro-2-methylphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTNFGZCBHXATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)




![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)